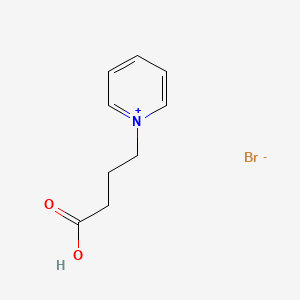
1-(3-Carboxypropyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxypropyl)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C₉H₁₂BrNO₂. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypropyl group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-(3-Carboxypropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for pyridinium salts often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(3-Carboxypropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(3-Carboxypropyl)pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Carboxypropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
1-(3-Carboxypropyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)pyridin-1-ium bromide: This compound has an amino group instead of a carboxy group, which alters its chemical reactivity and biological activity.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide:
1-(2-Methoxy-2-oxoethyl)pyridin-1-ium bromide:
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
4-pyridin-1-ium-1-ylbutanoic acid;bromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8H2;1H |
InChI-Schlüssel |
UPWHERHYKFMPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


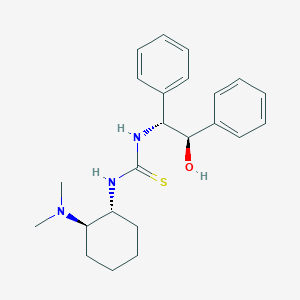
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
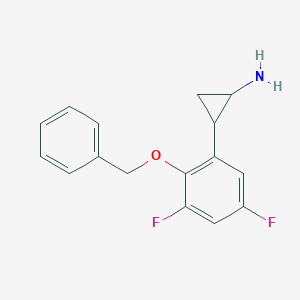
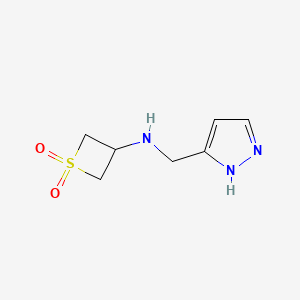
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
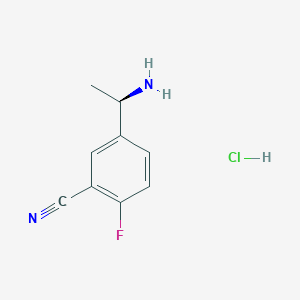
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)




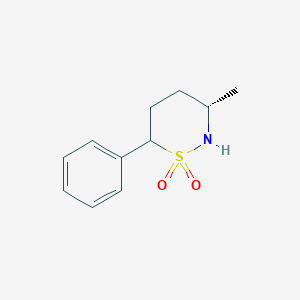
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
